![molecular formula C23H23N5O4S B2486713 (2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide CAS No. 1025650-43-4](/img/structure/B2486713.png)
(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine, leading to the formation of a series of compounds with potential antimicrobial activity. For example, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, highlighting the versatility of this chemical framework in generating bioactive molecules (Gein et al., 2020).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the chemical and biological behavior of a compound. Lewiński et al. (1993) described a molecular complex of a similar compound, emphasizing the role of hydrogen bonding and π-π interactions in defining molecular conformation and stability (Lewiński et al., 1993).
Chemical Reactions and Properties
Chemical reactivity and the formation of complexes with metals are significant for understanding the application potential of such compounds. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, providing insights into the bonding nature and biological activity of these complexes, which could be related to the compound (Chohan & Shad, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in the practical applications of a compound. The synthesis and characterization of similar compounds often reveal these physical properties, which are essential for formulating and handling the compound in various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are foundational for predicting the behavior of a compound in chemical reactions and its potential use in various fields. For instance, potentiometric and thermodynamic studies of related compounds provide valuable information on their dissociation constants and stability in the presence of metal ions, indicating their reactivity and potential for forming stable complexes (Fouda et al., 2006).
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The compound (2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide has been involved in various synthesis methods and chemical reactions. For instance, it has been synthesized through the reaction of methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine, followed by a reaction with silver nitrate to form silver salts (Gein et al., 2020). Furthermore, it has been obtained by reacting methyl aroylpyruvates with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine in various solvents and conditions (Gein et al., 2018).
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been a focal point of research. Studies have shown that these compounds exhibit significant antimicrobial activity. The synthesized compounds, including the sulfonamide derivatives, were tested against various bacterial and fungal strains, demonstrating moderate to significant antibacterial activity against one or more bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011). Similarly, novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents have been synthesized and tested, with several compounds displaying high activities (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
(Z)-2-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-15-13-22(26-17(3)25-15)28-33(31,32)20-11-9-18(10-12-20)24-14-21(16(2)29)23(30)27-19-7-5-4-6-8-19/h4-14,29H,1-3H3,(H,27,30)(H,25,26,28)/b21-16-,24-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWLWVBYDAUJHB-JEFYSQFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC(=C(C)O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=C/C(=C(\C)/O)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

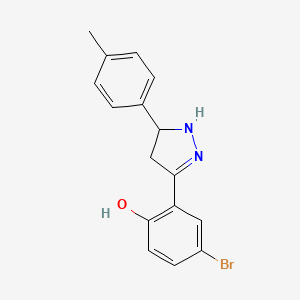
![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)
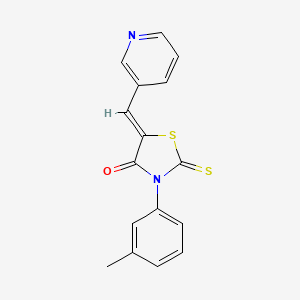
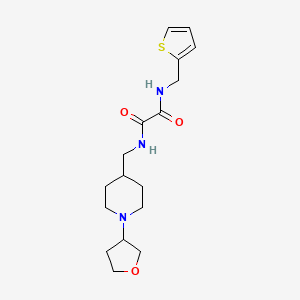
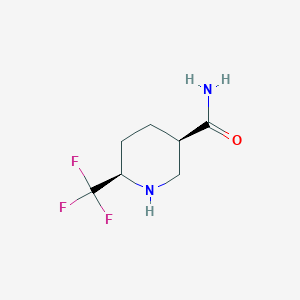
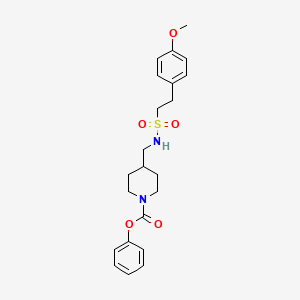
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
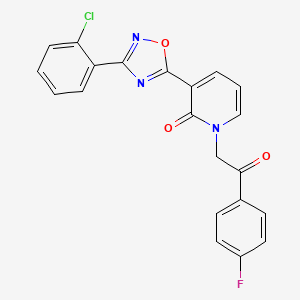
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
